Cas no 108631-41-0 (decahydro-1H-benzo[7]annulene-4a-carboxylic acid)

Decahydro-1H-benzo[7]annulene-4a-carboxylic acid is a rigid, bicyclic carboxylic acid derivative with a saturated hydrocarbon framework. Its unique structure, featuring a fused cycloheptane and cyclohexane ring system, provides steric constraints and conformational stability, making it a valuable intermediate in organic synthesis and medicinal chemistry. The carboxylic acid functional group allows for further derivatization, enabling applications in peptide mimetics, scaffold design, and chiral auxiliaries. The compound’s lipophilic character and defined geometry also make it suitable for studying structure-activity relationships in drug discovery. Its high purity and well-characterized properties ensure reproducibility in research and industrial applications.
decahydro-1H-benzo[7]annulene-4a-carboxylic acid structure
108631-41-0 structure
Product Name:decahydro-1H-benzo[7]annulene-4a-carboxylic acid
CAS No:108631-41-0
MF:C12H20O2
MW:196.286004066467
CID:6847561
PubChem ID:84071504
Update Time:2025-10-30

decahydro-1H-benzo[7]annulene-4a-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • decahydro-1H-benzo(7)annulene-4a-carboxylic acid
    • 864-623-7
    • decahydro-1H-benzo[7]annulene-4a-carboxylic acid
    • EN300-7471847
    • 108631-41-0
    • Inchi: 1S/C12H20O2/c13-11(14)12-8-4-1-2-6-10(12)7-3-5-9-12/h10H,1-9H2,(H,13,14)
    • InChI Key: FODRHLZXIXQSEX-UHFFFAOYSA-N
    • SMILES: OC(C12CCCCCC1CCCC2)=O

Computed Properties

  • Exact Mass: 196.146329876Da
  • Monoisotopic Mass: 196.146329876Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 37.3Ų

decahydro-1H-benzo[7]annulene-4a-carboxylic acid Pricemore >>

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Additional information on decahydro-1H-benzo[7]annulene-4a-carboxylic acid

Introduction to Decahydro-1H-benzo[7]annulene-4a-carboxylic Acid (CAS No. 108631-41-0)

Decahydro-1H-benzo[7]annulene-4a-carboxylic acid, a compound with the chemical identifier CAS No. 108631-41-0, represents a significant advancement in the field of organic chemistry and pharmaceutical research. This intricate molecule, characterized by its complex fused ring system, has garnered considerable attention due to its unique structural and functional properties. The compound belongs to the class of benzoannulenes, which are known for their potential applications in medicinal chemistry and materials science.

The structural framework of decahydro-1H-benzo[7]annulene-4a-carboxylic acid consists of a decacyclic system that integrates a benzene ring with a seven-membered annular structure. This configuration imparts exceptional rigidity and stability to the molecule, making it a promising candidate for various chemical transformations and functionalization strategies. The presence of a carboxylic acid group at the 4a position further enhances its reactivity, enabling diverse synthetic pathways and applications.

In recent years, there has been growing interest in benzoannulenes due to their potential as pharmacophores in drug discovery. The unique spatial arrangement of atoms in these molecules allows for selective interactions with biological targets, making them valuable in the development of novel therapeutic agents. Specifically, decahydro-1H-benzo[7]annulene-4a-carboxylic acid has been explored for its potential role in modulating various biological pathways.

One of the most compelling aspects of this compound is its utility in the synthesis of more complex molecules. The carboxylic acid functionality serves as a versatile handle for further derivatization, allowing chemists to introduce additional substituents and modify the molecule's properties as needed. This flexibility has made decahydro-1H-benzo[7]annulene-4a-carboxylic acid a valuable intermediate in the construction of larger, more intricate structures.

Recent studies have highlighted the compound's potential in the development of new materials with unique electronic and optical properties. The rigid, planar structure of benzoannulenes makes them ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune the electronic characteristics of these molecules through strategic functionalization opens up new possibilities for advanced technological applications.

The pharmaceutical industry has also shown significant interest in benzoannulenes due to their potential as drug candidates. Several derivatives of benzoannulenes have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The structural complexity of these molecules allows them to interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

The synthesis of decahydro-1H-benzo[7]annulene-4a-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the decacyclic system requires careful planning and precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to access these complex molecules, paving the way for further exploration of their potential applications.

In conclusion, decahydro-1H-benzo[7]annulene-4a-carboxylic acid (CAS No. 108631-41-0) is a remarkable compound with a rich structural framework and diverse functional possibilities. Its unique properties make it a valuable asset in both pharmaceutical research and materials science, offering new avenues for innovation and discovery. As our understanding of its potential continues to grow, so too will its role in advancing scientific knowledge and technological development.

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